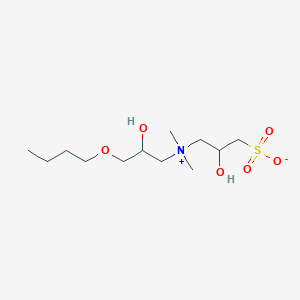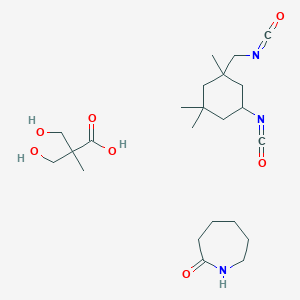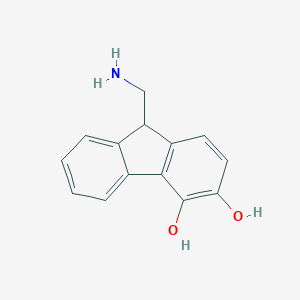
Clausenamide
説明
Clausenamide is a natural compound found in Clausena excavata, a plant species commonly found in Southeast Asia. This compound has gained attention in recent years due to its potential pharmaceutical applications. Clausenamide has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties.
科学的研究の応用
Calcium Signaling in Neurons : Clausenamide, specifically (-)clausenamide, has been studied for its impact on calcium signaling in primary cultures of rat cortical neurons. It appears to induce calcium transients primarily from internal stores through the IP3 receptor pathway, suggesting a role in neuronal signaling processes (Tang & Zhang, 2004).
Synaptic Transmission in the Hippocampus : Research indicates that (-)clausenamide enhances synaptic transmission at hippocampal Schaffer collateral-CA1 synapses. It does so by promoting calcium influx, triggering intracellular calcium release, and activating the CaMKIIα-CREB signaling pathway, which is integral to synaptic plasticity (Ning et al., 2012).
Potential Alzheimer's Disease Treatment : Clausenamide is under clinical trials for Alzheimer's disease treatment. Research focused on selective 3- and 6-OH modification of (-)clausenamide to elucidate structure-activity relationships, indicating its potential in developing new treatments (Xue & Yu, 2011).
Activation of ERK1/2-CREB Pathway : Studies have shown that (-)clausenamide activates the ERK1/2-CREB pathway in rat dentate gyrus, which may explain its effect on potentiating synaptic transmission and improving learning and memory (Hu et al., 2012).
Neuroprotection and Apoptosis : Clausenamide has been observed to resist neurotoxic effects and affect hippocampal neuron apoptosis, potentially through modulation of bcl-2 and bax gene expression (Liu, 2007).
Stimulation of Cholinergic Neurons : (-)Clausenamide has been found to stimulate cholinergic neuron development in vitro, suggesting its potential as a neurotrophic agent (Duan & Zhang, 1998).
Antidementia Effects : Clausenamide exhibits antidementia effects by improving memory impairment and neural plasticity, influencing protein phosphatase activity, and potentially providing a basis for dementia treatment (Jun, 2001).
Synthesis and Derivatives : Research has been conducted on the synthesis of clausenamide and its derivatives, providing samples for biological research and analyzing structure-activity relationships (Xu Jian-ju, 2014).
Neurotoxicity and Protective Effects : Studies have explored the protective effects of (-)clausenamide against neurotoxicity induced by substances like okadaic acid and beta-amyloid peptide, providing insights into potential therapeutic applications (Zhang, Cheng, & Zhang, 2007).
特性
IUPAC Name |
(3R,4S,5S)-3-hydroxy-5-[(R)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYGSZOQGYRGIP-MWDXBVQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908462 | |
| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clausenamide | |
CAS RN |
103541-15-7, 109905-95-5 | |
| Record name | Clausenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103541-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clausenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103541157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Clausenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109905955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)





